molecular formula C19H23NO3S B3003352 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine CAS No. 670272-15-8

2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine

Cat. No.: B3003352
CAS No.: 670272-15-8
M. Wt: 345.46
InChI Key: ATMKMGKMMIUIRW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and sulfonyl groups, as well as a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the biphenyl moiety.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler biphenyl compounds.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine exerts its effects involves its interaction with specific molecular targets. The biphenyl moiety allows it to bind to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is unique due to its combination of a morpholine ring, biphenyl moiety, and sulfonyl group. This structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2,6-dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14-4-6-17(7-5-14)18-8-10-19(11-9-18)24(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMKMGKMMIUIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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